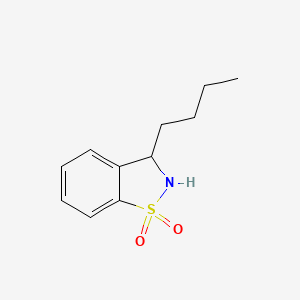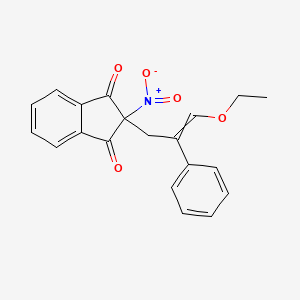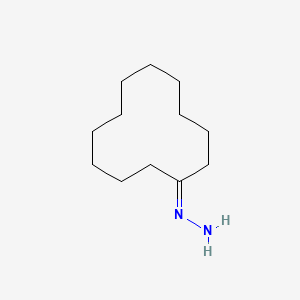![molecular formula C26H24S2 B14411629 2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane CAS No. 83313-13-7](/img/structure/B14411629.png)
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane is an organic compound characterized by the presence of two naphthalene groups attached to a dithiane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane typically involves the reaction of naphthalen-1-ylmethyl halides with 1,3-dithiane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted under controlled temperature conditions to prevent over-substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Brominated or nitrated derivatives of the naphthalene groups
Applications De Recherche Scientifique
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane is largely dependent on its chemical reactivity. The dithiane core can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The naphthalene groups can undergo aromatic substitution reactions, allowing for further functionalization. The compound’s ability to participate in these reactions makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine: Used in OLEDs as a hole transport material.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Synthesized via copper(I)-catalyzed alkyne-azide cycloaddition reaction.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Synthesized through direct acylation reactions.
Uniqueness
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane is unique due to its dithiane core, which imparts distinct chemical reactivity compared to other naphthalene derivatives. This structural feature allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
83313-13-7 |
|---|---|
Formule moléculaire |
C26H24S2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
2,2-bis(naphthalen-1-ylmethyl)-1,3-dithiane |
InChI |
InChI=1S/C26H24S2/c1-3-14-24-20(8-1)10-5-12-22(24)18-26(27-16-7-17-28-26)19-23-13-6-11-21-9-2-4-15-25(21)23/h1-6,8-15H,7,16-19H2 |
Clé InChI |
XRQCEEGMWRVGEM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



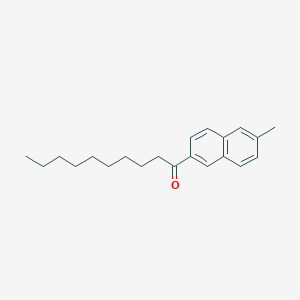


![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)


![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)
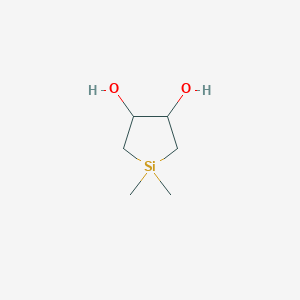
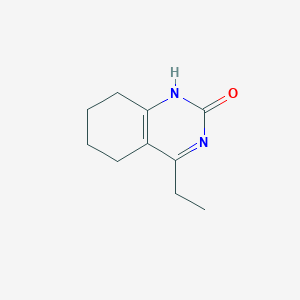
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
